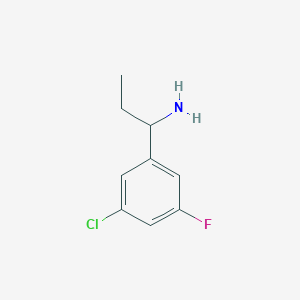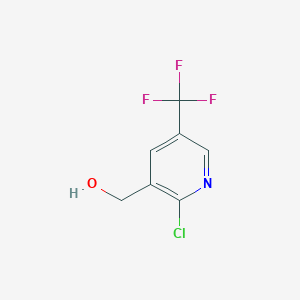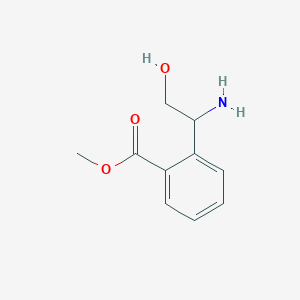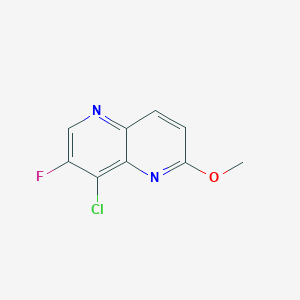
8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine
Overview
Description
“8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine” is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities . The molecular formula of this compound is C9H6ClFN2O, with an average mass of 212.608 Da .
Molecular Structure Analysis
The molecular structure of “8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine” consists of a naphthyridine core, which is a naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . Specific structural details for this compound are not available in the retrieved papers.Scientific Research Applications
Synthesis of N-Alkylsubstituted Derivatives
1,5-Naphthyridines, including the 8-Chloro-7-fluoro-2-methoxy variant, can react with alkyl halides to produce N-alkylsubstituted derivatives. These reactions typically proceed through quaternary salt intermediates and are followed by base-induced elimination . This pathway is crucial for creating compounds with potential pharmacological properties.
Formation of Metal Complexes
The naphthyridine derivatives have the ability to form complexes with metals. This property is particularly useful in the development of new materials and catalysts that can be used in various chemical reactions, including those that are important in pharmaceutical synthesis .
Anticancer Properties
Naphthyridine derivatives have been studied for their anticancer properties. The structural features of these compounds, such as the presence of halogens and methoxy groups, can be optimized to target specific cancer cells or pathways .
Anti-HIV Activity
Research has indicated that certain naphthyridine derivatives exhibit anti-HIV activity. The modification of the naphthyridine core structure, including substitutions like chloro, fluoro, and methoxy groups, plays a role in enhancing this activity .
Antimicrobial Applications
The antimicrobial potential of naphthyridine derivatives makes them candidates for the development of new antibiotics. Their structure allows for the interaction with bacterial cell components, disrupting their function .
Analgesic and Anti-inflammatory Uses
Due to their biological activity, some naphthyridine derivatives are being explored for their analgesic and anti-inflammatory properties. These compounds could lead to the development of new pain relievers and anti-inflammatory medications .
Oxidation and Reduction Reactions
Naphthyridine derivatives can undergo various oxidation and reduction reactions, which are fundamental in organic synthesis. These reactions can be used to modify the core structure and introduce new functional groups .
Cross-Coupling Reactions
The derivatives of naphthyridine, including 8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine, can participate in cross-coupling reactions. These reactions are valuable in creating complex molecules for pharmaceuticals and other advanced materials .
properties
IUPAC Name |
8-chloro-7-fluoro-2-methoxy-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUWTFJSKUQHIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C(=CN=C2C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Thieno[3,2-c]pyridin-2-ylboronic acid](/img/structure/B1426103.png)
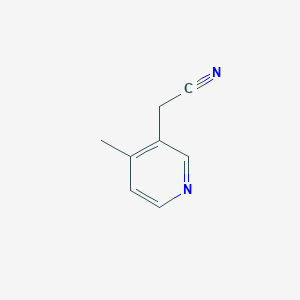
![2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B1426105.png)
